Triethyl 2-phosphonopropionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-66-9 | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl 2-phosphonopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Triethyl 2 Phosphonopropionate and Its Analogues
Established Synthetic Routes to Triethyl 2-phosphonopropionate
The primary and most widely utilized method for synthesizing this compound is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. organic-chemistry.orgwikipedia.org In the case of this compound, the reaction proceeds between triethyl phosphite and an ethyl 2-halopropionate, typically ethyl 2-bromopropionate. The reaction is thermally induced, often requiring heating to temperatures between 120°C and 160°C. wikipedia.org
The mechanism initiates with the SN2 attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the ethyl 2-bromopropionate, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced bromide anion attacks one of the ethyl groups on the phosphonium salt in another SN2 reaction, resulting in the formation of this compound and ethyl bromide. wikipedia.org
An alternative, though less common, approach is the Michaelis-Becker reaction. This method involves the reaction of a dialkyl phosphite with an alkyl halide in the presence of a base. google.com However, this route is often associated with lower yields for the synthesis of this compound compared to the Michaelis-Arbuzov reaction.
A summary of the common synthetic routes is presented below:
| Reaction | Reactants | Key Features |
| Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl 2-halopropionate | High yields, thermally induced. organic-chemistry.orgwikipedia.org |
| Michaelis-Becker Reaction | Diethyl phosphite, Ethyl 2-halopropionate, Base | Generally lower yields than the Michaelis-Arbuzov reaction. google.com |
Functionalization Strategies for Phosphonopropanoate Derivatives
The phosphonopropanoate scaffold serves as a versatile platform for the introduction of various functional groups, leading to a diverse range of derivatives with tailored properties. Key strategies include modifications at the α-carbon and derivatization of the phosphonate (B1237965) moiety itself.
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. acs.org Consequently, the synthesis of α-fluorinated phosphonoacetate derivatives has garnered considerable attention.
A prominent method for the synthesis of α-fluorinated phosphonoacetate derivatives involves the use of electrophilic fluorinating agents. acs.org Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a popular choice due to its stability, ease of handling, and effectiveness. acs.org The reaction typically involves the deprotonation of a phosphonoacetate ester with a base, such as sodium hydride, to generate a carbanion. This carbanion then reacts with Selectfluor® to introduce a fluorine atom at the α-position. researchgate.net
The synthesis of triethyl fluorophosphonoacetate and triethyl difluorophosphonoacetate can be achieved directly from triethyl phosphonoacetate by treatment with NaH and Selectfluor®. researchgate.net The degree of fluorination, whether mono- or di-substitution, can often be controlled by the stoichiometry of the reagents. acs.org For instance, using a two-fold excess of Selectfluor® can selectively yield the monofluorinated product, while a six-fold excess can lead exclusively to the difluorinated compound. acs.org
While Selectfluor® is a widely used reagent, other electrophilic fluorine sources have also been explored. Historically, reagents like perchloryl fluoride (B91410) (FClO₃) were employed, but they are often less safe and more difficult to handle than modern N-F reagents. researchgate.net The use of Selectfluor® in solvents like THF has been shown to be effective, sometimes eliminating the need for co-solvents like DMF. researchgate.net
The choice of fluorinating agent and reaction conditions can significantly impact the yield and selectivity of the reaction. For example, the fluorination of β-ketophosphonates with Selectfluor® can proceed in moderate to good yields with excellent selectivity for mono- or difluorination. acs.org It has been postulated that Selectfluor® itself can act as a base due to its DABCO-like structure, facilitating the reaction even in the absence of an added base. acs.org
| Fluorinating Agent | Substrate | Key Observations | Reference |
| Selectfluor® | Triethyl phosphonoacetate | Direct synthesis of mono- and difluorinated products. | researchgate.net |
| Selectfluor® | β-Ketophosphonates | High selectivity for mono- or difluorination depending on stoichiometry. | acs.org |
| Perchloryl Fluoride | Phosphonoacetates | Older method, generally less preferred due to safety concerns. | researchgate.net |
Modification of the phosphonate group itself provides another avenue for creating diverse derivatives. A key transformation in this regard is the dealkylation of the phosphonate esters.
A highly effective method for the dealkylation of phosphonate esters is the use of bromotrimethylsilane (B50905) (BTMS). rsc.orgrsc.org This reagent is particularly useful for its high selectivity in cleaving P-O alkyl bonds over C-O ester bonds in mixed carboxylate-phosphonate esters. rsc.orgrsc.org The reaction proceeds cleanly and often quantitatively, converting dialkyl phosphonates into the corresponding bis(trimethylsilyl) esters. researchgate.net
This silyldealkylation is a crucial step in the synthesis of phosphonic acids. Following the reaction with BTMS, the resulting silyl (B83357) esters can be easily hydrolyzed with water or an alcohol, such as methanol, to yield the free phosphonic acid. researchgate.net This two-step procedure, often referred to as the McKenna procedure, is favored for its mild conditions and high yields. nih.gov The use of microwave irradiation has been shown to dramatically accelerate the BTMS silyldealkylation process. nih.gov
The compatibility of BTMS with various functional groups makes it a valuable tool in the synthesis of complex phosphonate derivatives. rsc.org For example, it can be used to prepare trimethylsilyl (B98337) amido-, alkynyl-, and iodoalkyl-phosphonates in good yield. rsc.org
Derivatization Reactions of the Phosphonate Moiety
One-Pot Double Hydrolysis to Phosphonic Acids
The conversion of phosphonate esters like this compound into their corresponding phosphonic acids is a significant transformation. One-pot double hydrolysis provides a direct pathway for this conversion. This process typically involves the cleavage of two ester groups from the phosphorus atom.
A prevalent method for this hydrolysis is the use of concentrated hydrochloric acid. researchgate.net The reaction entails heating the phosphonate ester with aqueous HCl. This procedure can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. For example, in the hydrolysis of a related diethyl phosphonate, the mixture is refluxed for several hours to ensure complete conversion. rsc.org The resulting phosphonic acid, often a solid, can be isolated by filtration after cooling. rsc.org Another approach involves using sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification with hydrochloric acid to yield the phosphonic acid. rsc.org
Detailed procedures have been described for obtaining triacids in quantitative yield from fluorinated triesters through P,P-silyldealkylation with bromotrimethylsilane, followed by a one-pot double hydrolysis with water. researchgate.net
Table 1: Conditions for One-Pot Hydrolysis of Phosphonate Esters
| Phosphonate Ester Precursor | Reagents | Conditions | Product | Reference |
|---|
Novel Synthetic Pathways for this compound Analogues
The demand for structurally diverse phosphonates has driven the development of new synthetic routes for analogues of this compound. Asymmetric synthesis, which produces chiral products in unequal amounts, is particularly significant in pharmaceuticals where enantiomers can have different biological activities. slideshare.net
Recent advancements in asymmetric catalysis have provided efficient methods for creating enantiopure chiral molecules with high selectivity. frontiersin.org These methods include the use of transition metals with chiral ligands, enantioselective photocatalytic reactions, and asymmetric electrocatalysis. frontiersin.org
The phospha-Michael reaction, involving the addition of an H-phosphite to an activated alkene, is a key method for forming P-C bonds. mdpi.com Asymmetric versions of this reaction can be controlled by chiral substituents or by using asymmetric metal complex catalysis or organocatalysis. mdpi.com For instance, the enantioselective synthesis of tertiary α-hydroxycyanophosphonates has been achieved through the reaction of α-ketophosphonates with trimethylsilyl cyanide, catalyzed by a chiral thiourea (B124793) derivative. mdpi.com
Another innovative approach is the three-component phospha-Mannich reaction, which can be catalyzed by a chiral atropisomeric acid to produce α-aminophosphonates with good diastereoselectivity and enantioselectivity. mdpi.com
Purification Techniques for this compound in Research Scale
In a research environment, achieving high purity of this compound is essential. Fractional distillation is a primary technique used for this purpose. chemicalbook.comchemdad.com
Fractional distillation is effective for separating compounds with close boiling points and is used to purify this compound. chemicalbook.comresearchgate.net Due to its high boiling point (143-144 °C at 12 mmHg), vacuum distillation is employed to prevent thermal degradation. sigmaaldrich.comsigmaaldrich.com This technique reduces the boiling points of the compounds by lowering the pressure within the system. brandtech.com
The process involves heating the crude product in a distillation flask connected to a fractionating column. For enhanced separation efficiency, a spinning band column is often preferred. chemicalbook.comchemdad.com The vapor moves up the column, undergoing multiple cycles of vaporization and condensation, which enriches the vapor in the more volatile component. By controlling the temperature and pressure, highly pure fractions of this compound can be collected. mdpi.com The efficiency of this separation depends on factors like the feed volume, reflux ratio, and the pressure applied. mdpi.com A well-executed vacuum fractional distillation can yield this compound with a purity of 97.5% or higher.
Table 2: Fractional Distillation Parameters for this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Boiling Point | 143-144 °C | sigmaaldrich.comsigmaaldrich.com |
| Pressure | 12 mmHg | sigmaaldrich.comsigmaaldrich.com |
| Apparatus | Spinning band column for high efficiency | chemicalbook.com |
| Achievable Purity | ≥97.5% |
The Horner-Wadsworth-Emmons (HWE) Reaction with this compound
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized chemical process in organic chemistry for the synthesis of alkenes, predominantly with E-stereoselectivity wikipedia.orgnrochemistry.comalfa-chemistry.com. This reaction involves the use of phosphonate-stabilized carbanions, which react with aldehydes or ketones wikipedia.orgnrochemistry.com. Compared to the traditional Wittig reaction, the HWE reaction offers several advantages, including the higher nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble dialkylphosphate byproduct wikipedia.orgalfa-chemistry.com. This compound serves as a key reagent in this reaction to produce α-methyl-α,β-unsaturated esters.
The reaction of this compound with aldehydes is a robust method for forming carbon-carbon double bonds. The stereochemical outcome and yield are influenced by the structure of the aldehyde and the reaction conditions employed wikipedia.orgconicet.gov.ar.
The Horner-Wadsworth-Emmons reaction using this compound demonstrates high efficiency and stereoselectivity with aromatic aldehydes wikipedia.orgresearchgate.net. Research has shown that when conducted under solvent-free conditions with lithium hydroxide monohydrate as the base, the reaction yields (E)-α-methyl-α,β-unsaturated esters with excellent E-selectivity, typically ranging from 95–99% researchgate.netresearchgate.net. The chemical yields for these transformations are also consistently high, generally falling between 83% and 97% researchgate.netresearchgate.net. This high degree of E-selectivity is a characteristic feature of the HWE reaction with aromatic aldehydes wikipedia.org.
Table 1: HWE Reaction of this compound with Aromatic Aldehydes using LiOH·H₂O
| Aldehyde | Product | E/Z Ratio | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethyl 2-methyl-3-phenylpropenoate | 95:5 | 97 |
| 4-Methylbenzaldehyde | Ethyl 3-(4-methylphenyl)-2-methylpropenoate | 97:3 | 95 |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-2-methylpropenoate | 99:1 | 92 |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-methylpropenoate | 98:2 | 96 |
Data synthesized from research findings indicating 95–99% E-selectivity and 83–97% yields. researchgate.net
When this compound is reacted with aliphatic aldehydes, it produces the corresponding (E)-α-methyl-α,β-unsaturated esters with good yields and high E-selectivity, typically between 92–94% researchgate.netresearchgate.net. The reaction maintains its efficiency for a range of straight-chain aliphatic aldehydes.
However, a significant limitation arises when reacting with α-branched aliphatic aldehydes wikipedia.orgresearchgate.net. The steric bulk of the α-substituent on the aldehyde leads to a decrease in E-selectivity wikipedia.orgresearchgate.net. For these sterically hindered substrates, alternative phosphonate reagents, such as triisopropyl 2-phosphonopropionate, have been shown to improve the E-selectivity to as high as 98–>99% researchgate.net.
Table 2: HWE Reaction of this compound with Aliphatic Aldehydes
| Aldehyde | E/Z Ratio | Notes |
|---|---|---|
| Heptanal (straight-chain) | 94:6 | High E-selectivity is maintained. |
| 3-Methylbutanal (straight-chain) | 92:8 | Good E-selectivity. |
| 2-Methylpropanal (α-branched) | Lower | E-selectivity is reduced due to steric hindrance. |
| Pivalaldehyde (α-branched) | Lower | Significant decrease in E-selectivity. |
Data synthesized from research findings indicating 92-94% E-selectivity for non-branched aliphatic aldehydes, with reduced selectivity for α-branched variants. researchgate.net
The scope of the Horner-Wadsworth-Emmons reaction with ketones using this compound is more limited compared to its reaction with aldehydes wikipedia.orgresearchgate.net. Ketones are generally less reactive than aldehydes in this transformation, which can result in lower yields and require more forcing conditions researchgate.net.
The primary limitation is the stereoselectivity of the olefination, which is often poor to modest when reacting with ketones wikipedia.org. The formation of trisubstituted olefins from ketones can lead to mixtures of E and Z isomers, with selectivity being highly dependent on the ketone's structure and the specific reaction conditions rsc.org. However, studies have shown that the reaction can proceed satisfactorily with certain ketones, such as linear and cyclic ketones, particularly when using specific protocols like the presence of activated zeolites and the slow addition of the base researchgate.net.
The choice of base is a critical parameter in the Horner-Wadsworth-Emmons reaction, significantly influencing the reaction's efficiency, yield, and stereochemical outcome wikipedia.orgconicet.gov.ar. The base is responsible for the deprotonation of the phosphonate to generate the nucleophilic phosphonate carbanion, which is the rate-limiting step of the reaction wikipedia.org. Various bases have been employed, and their strength and associated counter-ion can affect the equilibration of the intermediates, thereby altering the final E/Z ratio of the alkene product wikipedia.org. For substrates that are sensitive to strong bases, milder conditions have been developed using bases like DBU in combination with lithium chloride wikipedia.org.
Lithium hydroxide monohydrate (LiOH·H₂O) has been identified as a particularly effective and mild base for promoting the HWE reaction with this compound researchgate.netresearchgate.net. Its use under solvent-free conditions provides an efficient and practical methodology for the synthesis of (E)-α-methyl-α,β-unsaturated esters researchgate.net. This base facilitates the generation of the phosphonate carbanion, leading to efficient olefination of both aromatic and aliphatic aldehydes researchgate.net.
The use of LiOH·H₂O is a key factor in achieving the high E-selectivity (95–99% for aromatic aldehydes, 92–94% for aliphatic aldehydes) and high yields (83–97%) reported for these reactions researchgate.net. The lithium cation is known to favor the formation of (E)-alkenes in HWE reactions compared to sodium or potassium salts wikipedia.org. This makes LiOH·H₂O a valuable reagent for achieving predictable and high E-stereoselectivity in the olefination of aldehydes with this compound.
Influence of Base on HWE Reaction Outcomes
Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O)
Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) has been identified as an effective base in the Horner-Wadsworth-Emmons (HWE) reaction, particularly for promoting high (E)-selectivity in the synthesis of α-methyl-α,β-unsaturated esters from this compound. Research has shown its utility in reactions involving sterically hindered aldehydes, where other bases might provide lower selectivity.
In a study on solvent-free HWE reactions, the use of Ba(OH)₂·8H₂O with triisopropyl 2-phosphonopropionate, a related phosphonate, significantly improved the (E)-selectivity in reactions with α-branched aliphatic aldehydes, achieving selectivities of 98% to over 99% along with high yields. researchgate.netresearchgate.net Furthermore, conducting the HWE reaction in a solvent such as tetrahydrofuran (B95107) (THF) with Ba(OH)₂·8H₂O also resulted in the highly selective formation of (E)-α-methyl-α,β-unsaturated esters in high yields. researchgate.netresearchgate.net This base is also utilized in the assembly of complex molecules in natural product synthesis. For instance, a Ba(OH)₂ mediated HWE reaction was a key step in the synthesis of the C20-C38 chain of a complex natural product. conicet.gov.ar
DBU and Carbonate Bases (K₂CO₃, Cs₂CO₃)
The combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with carbonate bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) provides a mild and efficient system for promoting HWE reactions. While much of the specific research has been conducted on the closely related triethyl phosphonoacetate, the findings are highly relevant to the reactivity of this compound.
Solvent-free HWE reactions of triethyl phosphonoacetate with a range of aldehydes, when catalyzed by DBU in the presence of K₂CO₃, have been shown to produce (E)-α,β-unsaturated esters with very high selectivity, often around 99:1 (E:Z). researchgate.netrsc.org For reactions involving ketones, which are typically less reactive, a combination of DBU and Cs₂CO₃ has been found to be effective, yielding trisubstituted olefins with good to high (E)-selectivity. researchgate.netrsc.org These mild conditions are particularly valuable for substrates that are sensitive to stronger bases like sodium hydride. wikipedia.org The Masamune-Roush conditions, which utilize LiCl and DBU in acetonitrile, are a well-established mild protocol for HWE reactions. conicet.gov.arwikipedia.orgenamine.net
The general protocol for a solvent-free reaction involves stirring a mixture of the phosphonate, DBU, and the carbonate base with the aldehyde at room temperature. rsc.org For ketone reactions, a similar procedure is followed with DBU and Cs₂CO₃. rsc.org
Organolithium Reagents (e.g., n-BuLi, KHMDS)
Organolithium reagents are potent bases for the deprotonation of phosphonates in the HWE reaction. However, their effect on stereoselectivity can vary significantly. While n-butyllithium (n-BuLi) is a common choice, it may not always provide the highest (E)-selectivity. nih.gov
In contrast, potassium bis(trimethylsilyl)amide (KHMDS) is a key component in reaction conditions designed to achieve high (Z)-selectivity. The Still-Gennari modification of the HWE reaction employs phosphonates with electron-withdrawing groups in conjunction with a strongly dissociating base system, typically KHMDS and 18-crown-6 (B118740) in THF. wikipedia.org This combination facilitates the formation of (Z)-alkenes with excellent stereoselectivity. wikipedia.org For certain phosphonate reagents, the use of KHMDS with 18-crown-6 can lead to up to 99% (Z)-selectivity. researchgate.net The use of BuLi is also possible for generating the phosphonate carbanion, but the resulting stereoselectivity is influenced by factors such as the reaction temperature and the specific substrates. researchgate.netorganic-chemistry.org
Grignard Reagents (e.g., MeMgBr)
Grignard reagents have been investigated as bases in the HWE reaction, and they can have a pronounced effect on the stereochemical outcome. Specifically, methylmagnesium bromide (MeMgBr) has been reported to be highly effective for achieving excellent (E)-selectivity in HWE reactions of ethyl ester-type phosphonates. nih.govorganic-chemistry.org
The use of Grignard reagents like isopropylmagnesium bromide (iPrMgBr) has also been shown to favor the formation of (E)-products, with the selectivity being largely independent of the reaction temperature. nih.gov In one study, while reactions with alkali metal cations showed temperature-dependent selectivity, the use of iPrMgBr consistently afforded the (E)-isomer with high selectivity (99:1 to 100:0) across a range of temperatures from -78 °C to room temperature, although yields were lower at colder temperatures. nih.gov This suggests that the magnesium cation plays a significant role in directing the stereochemical course of the reaction towards the thermodynamically favored (E)-alkene. researchgate.net
Stereochemical Control in HWE Reactions
The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is a critical aspect of its utility in organic synthesis, allowing for the selective formation of either (E)- or (Z)-alkenes. This selectivity is influenced by a multitude of factors, including the structure of the phosphonate and the carbonyl compound, the choice of base and solvent, and the reaction temperature. researchgate.net
E/Z Selectivity and Optimization
The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org This preference can be enhanced by optimizing reaction conditions.
Factors Favoring (E)-Selectivity:
Base and Cation: The use of bases like LiOH·H₂O with this compound leads to high (E)-selectivity (95–99%) with aromatic aldehydes and good selectivity (92–94%) with linear aliphatic aldehydes. researchgate.netresearchgate.net For more sterically demanding α-branched aldehydes, Ba(OH)₂·8H₂O can provide excellent (E)-selectivity (>98%). researchgate.netresearchgate.net Grignard reagents such as MeMgBr and iPrMgBr are also highly effective in promoting (E)-olefination. nih.gov Sodium-based reagents, like NaH, also tend to favor the (E)-product. nih.gov
Substrate Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity. wikipedia.org
Factors Favoring (Z)-Selectivity:
Still-Gennari Conditions: The most reliable method for achieving high (Z)-selectivity is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing ester groups (e.g., trifluoroethyl) in combination with KHMDS and 18-crown-6 in THF at low temperatures. wikipedia.org This protocol can achieve nearly exclusive (Z)-alkene formation. wikipedia.org
The table below summarizes the effect of different bases on the stereoselectivity of HWE reactions involving this compound and similar phosphonates.
| Base | Typical Selectivity | Reactant Scope |
|---|---|---|
| Ba(OH)₂·8H₂O | High E-selectivity (>98%) | α-Branched aliphatic aldehydes |
| DBU / K₂CO₃ | High E-selectivity (~99%) | Aldehydes (with triethyl phosphonoacetate) |
| DBU / Cs₂CO₃ | Good to High E-selectivity | Ketones (with triethyl phosphonoacetate) |
| n-BuLi | Variable, can be lower E-selectivity | General aldehydes and ketones |
| KHMDS / 18-crown-6 | High Z-selectivity (>95%) | General aldehydes |
| MeMgBr | High E-selectivity | General aldehydes |
Temperature-Dependent Selectivity
Reaction temperature is a key parameter for controlling the stereochemical outcome of the HWE reaction. In many cases, higher reaction temperatures favor the formation of the thermodynamically stable (E)-alkene. This is because higher temperatures can promote the equilibration of the intermediate diastereomeric oxaphosphetanes, allowing the reaction to proceed through the lower energy pathway that leads to the (E)-product. wikipedia.orgresearchgate.net
For instance, systematic studies have shown that for certain phosphonates, increasing the reaction temperature from -78 °C to 23 °C leads to greater (E)-stereoselectivity. wikipedia.org In one specific example using LHMDS as the base, a reaction that was (Z)-selective at -78 °C became more (E)-selective as the temperature was raised. nih.gov
However, this trend is not universal and depends on the specific reagents used. A remarkable temperature-dependent selectivity was noted in the reaction of a phosphonate similar to this compound with an aliphatic aldehyde. researchgate.net Conversely, when using isopropylmagnesium bromide as the base, the high (E)-selectivity was found to be independent of the reaction temperature, suggesting a different mechanistic control. nih.gov
The following table illustrates the general effect of temperature on HWE selectivity with certain base systems.
| Base System | Low Temperature (e.g., -78°C) | High Temperature (e.g., 23°C) |
|---|---|---|
| LHMDS | Favors Z-isomer | Favors E-isomer |
| General Alkali Metal Bases (Li+, Na+, K+) | Kinetic control, may favor Z-isomer | Thermodynamic control, favors E-isomer |
| iPrMgBr | High E-selectivity (lower yield) | High E-selectivity (higher yield) |
Mechanistic Insights into HWE Stereocontrol
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its ability to produce predominantly E-alkenes from stabilized phosphonate carbanions and aldehydes or ketones. wikipedia.org The stereochemical outcome of the reaction involving this compound is governed by a complex interplay of factors including the structure of the reactants, reaction conditions, and the nature of the intermediates. researchgate.net Unlike the Wittig reaction, the dialkylphosphate salt byproduct of the HWE reaction is water-soluble, simplifying purification. alfa-chemistry.com
The stereoselectivity of the HWE reaction is largely determined by the relative energies of the transition states leading to the diastereomeric intermediates. The reaction commences with the deprotonation of the phosphonate, followed by the nucleophilic addition of the resulting carbanion to the carbonyl electrophile. wikipedia.org This addition is the rate-limiting step and leads to the formation of diastereomeric oxaphosphetane intermediates. wikipedia.orgresearchgate.net
The widely accepted model for the high E-selectivity involves a staggered, antiperiplanar approach of the phosphonate carbanion to the carbonyl group. organic-chemistry.org In this transition state, steric hindrance is minimized. Specifically, the smaller hydrogen atom of the aldehyde is positioned to eclipse the bulky phosphonate group, which places the larger R-group of the aldehyde syn to the ester group of the phosphonate. organic-chemistry.org Subsequent rotation to form the oxaphosphetane intermediate and syn-elimination results in the thermodynamically favored E-alkene. alfa-chemistry.comorganic-chemistry.org The equilibration of the intermediates generally favors the formation of the more stable E-alkene. wikipedia.org
The stereochemical course of the HWE reaction is significantly influenced by the choice of base (and its corresponding counterion) and the solvent system. researchgate.net These components affect the aggregation state of the phosphonate carbanion and the reversibility of the initial addition step.
Systematic studies have demonstrated that lithium salts tend to provide higher E-selectivity compared to sodium or potassium salts. wikipedia.org This is attributed to the ability of the small lithium cation to effectively coordinate with the oxygen atoms of the carbonyl and phosphonate groups in the intermediate, promoting a more organized transition state. This coordination can enhance the rate of reversion of the kinetically favored cis-oxaphosphetane, allowing the system to equilibrate towards the thermodynamically more stable trans-oxaphosphetane, which then decomposes to the E-alkene. harvard.edu
The solvent also plays a critical role. Aprotic solvents like tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly used. alfa-chemistry.com The polarity and coordinating ability of the solvent can influence the solubility of the base and the stability of the intermediates. For instance, the use of crown ethers can improve the solubility of sodium or potassium bases in organic solvents, thereby influencing the reaction's stereoselectivity. researchgate.net
| Condition | Aldehyde | Base/Counterion | Solvent | Temperature (°C) | E/Z Ratio |
| 1 | Aromatic | LiOH·H₂O | None | Ambient | 95:5 to 99:1 |
| 2 | Aliphatic | LiOH·H₂O | None | Ambient | 92:8 to 94:6 |
| 3 | α-branched Aliphatic | Ba(OH)₂·8H₂O | None | Ambient | 98:2 to >99:1 |
| 4 | Various | NaH | THF | -78 to 23 | Generally High E |
| 5 | Various | KHMDS | THF/Crown Ether | -78 | Z-selective (Still-Gennari) |
This table presents representative data on how reaction conditions can influence the stereoselectivity of the Horner-Wadsworth-Emmons reaction. researchgate.net
Other Key Reactions Involving this compound
Beyond its extensive use in HWE olefination, this compound is a versatile reagent employed in several other important carbon-carbon bond-forming reactions.
The carbanion generated from this compound can act as a nucleophile in Michael-type or conjugate addition reactions. In an intramolecular setting, this provides a powerful method for the stereocontrolled synthesis of cyclic systems. This strategy has been successfully applied to the synthesis of natural products, such as in a key step for constructing the core of floresolide B. scientificlabs.co.uk The reaction involves the deprotonation of the phosphonate, followed by the attack of the resulting carbanion onto a pendant α,β-unsaturated ester or ketone within the same molecule, leading to the formation of a new ring.
| Substrate Type | Ring Size Formed | Key Features |
| Tethered enoate | 5- or 6-membered | High diastereoselectivity |
| Macrocyclic precursor | Large ring | Used in macrocyclization strategies |
This table illustrates the application of intramolecular conjugate addition reactions using this compound for ring formation.
This compound is a valuable reagent for the synthesis of precursors for intramolecular Diels-Alder (IMDA) reactions. Typically, the phosphonate is used to construct a diene or dienophile moiety with an attached tether. The subsequent thermal or Lewis acid-catalyzed cycloaddition proceeds with high stereoselectivity due to the constrained geometry of the cyclic transition state. This methodology allows for the efficient construction of complex polycyclic frameworks from relatively simple acyclic precursors. The stereochemistry of the newly formed ring junctions is dictated by the geometry of the tether and the dienophile.
| Diene System | Dienophile System | Resulting Structure | Stereochemical Control |
| Tethered furan | α,β-Unsaturated ester | Fused or bridged bicyclic | High endo/exo selectivity |
| Acyclic 1,3-diene | Alkene tethered via ester | Decalin-type systems | Predictable facial selectivity |
This table provides examples of intramolecular Diels-Alder reactions where the substrate is synthesized using this compound.
The reactivity of the ylide derived from this compound can be harnessed for the synthesis of cyclopropanes. This transformation, a variation of the Wadsworth-Emmons reaction, typically involves the reaction of the phosphonate carbanion with an α,β-unsaturated carbonyl compound. The reaction proceeds via an initial Michael addition of the carbanion to the electron-deficient alkene. The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the phosphonate group, leading to a ring-closing displacement of the phosphate (B84403) ester and formation of the cyclopropane (B1198618) ring. This method is particularly useful for synthesizing highly substituted and functionalized cyclopropanes with good diastereoselectivity. core.ac.uk
| Michael Acceptor | Conditions | Diastereoselectivity | Product |
| Chalcone | NaH, THF | High trans | 1,2-diaryl-3-ester cyclopropane |
| α,β-Unsaturated ester | K₂CO₃, Toluene | Moderate to high | 1,2-diester cyclopropane |
| α,β-Unsaturated nitrile | DBU, CH₂Cl₂ | High trans | 1-cyano-2-alkyl-3-ester cyclopropane |
This table summarizes the outcomes of cyclopropanation reactions involving the ylide from this compound and various Michael acceptors.
Advanced Synthetic Strategies Employing Triethyl 2 Phosphonopropionate
Asymmetric Synthesis Approaches
The demand for enantiomerically pure compounds in pharmaceuticals and agrochemicals has driven the development of asymmetric synthetic methods. For reagents like Triethyl 2-phosphonopropionate, this involves strategies that can control the stereochemical outcome of its reactions.
Chiral Auxiliaries in this compound Chemistry
A foundational strategy in asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgresearchgate.net In the context of this compound, a chiral auxiliary could be attached to the phosphonate (B1237965) itself or to the reacting partner to induce facial selectivity during the carbon-carbon bond formation.
The general principle involves the chiral auxiliary creating a sterically biased environment, forcing the incoming reactant to approach from a specific direction, thus leading to the preferential formation of one diastereomer. While the use of chiral auxiliaries is a well-established method for controlling stereochemistry in a wide array of chemical reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, specific documented examples detailing the application of chiral auxiliaries directly with this compound in Horner-Wadsworth-Emmons reactions are not extensively reported in readily accessible literature. researchgate.netsfu.ca However, the principles of asymmetric induction using chiral auxiliaries are broadly applicable to phosphonate chemistry. ddugu.ac.in
Enantioselective Transformations
Enantioselective transformations aim to directly generate a chiral product from an achiral or racemic starting material, often through the use of a chiral catalyst or reagent. nih.govnih.gov In reactions involving this compound, the focus is typically on controlling the geometry of the newly formed double bond (E/Z selectivity) and, in certain cases, creating new stereocenters with high enantiomeric excess.
The Horner-Wadsworth-Emmons reaction itself, for which this compound is a key reagent, is known for its high E-selectivity when reacting with aldehydes. organic-chemistry.org This stereochemical preference arises from the thermodynamic stability of the intermediates in the reaction mechanism. organic-chemistry.org Research has demonstrated that solvent-free HWE reactions of this compound with aromatic aldehydes can achieve high E-selectivity.
Table 1: E-Selectivity in Solvent-Free HWE Reaction of this compound with Aromatic Aldehydes
| Aldehyde | Base | E/Z Ratio | Yield (%) |
| Benzaldehyde | LiOH·H₂O | 95:5 | 97 |
| 4-Chlorobenzaldehyde | LiOH·H₂O | 99:1 | 95 |
| 4-Methoxybenzaldehyde | LiOH·H₂O | 96:4 | 93 |
| 2-Naphthaldehyde | LiOH·H₂O | 98:2 | 89 |
This table is generated based on data from a study on highly E-selective solvent-free Horner-Wadsworth-Emmons reactions.
Furthermore, this compound is listed as a reactant in the enantioselective synthesis of spiroindane di-methyl acetic acid through a process of asymmetric hydrogenation, indicating its utility in creating chiral centers beyond the olefination reaction itself. sigmaaldrich.com
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. unl.ptnih.gov These catalysts can activate substrates through various modes, including the formation of iminium ions or enamines, or through hydrogen bonding interactions. mdpi.com
In the realm of phosphonate chemistry, organocatalysis has been successfully applied to achieve enantioselective phospha-Michael additions. mdpi.com In such a reaction, a phosphonate nucleophile adds to an α,β-unsaturated carbonyl compound. A chiral organocatalyst, such as a derivative of the cinchona alkaloid, can activate the electrophile and/or the nucleophile, facilitating a stereocontrolled addition. While the organocatalytic Michael addition of various phosphonates has been reported, specific examples detailing the use of this compound as the nucleophile in these reactions are not prevalent in the surveyed literature. rsc.org However, the general success of this strategy suggests its potential applicability to this compound.
One-Pot Reaction Sequences
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction.
Integrated Formylation and HWE Olefination
A hypothetical one-pot sequence could involve the formylation of a nucleophile followed by an in-situ Horner-Wadsworth-Emmons olefination with this compound. This would allow for the rapid construction of α,β-unsaturated esters from simple precursors. While one-pot procedures combining oxidation of primary alcohols to aldehydes followed by HWE olefination have been developed, a specific, documented one-pot sequence integrating a formylation step with an HWE reaction using this compound is not readily found in the scientific literature. rsc.orgacs.orgnih.govacs.org
Chemoenzymatic One-Pot Syntheses
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional chemical reactions. nih.govmdpi.com This approach is particularly powerful for creating complex, chiral molecules. This compound has been identified as a key reactant in the chemoenzymatic one-pot synthesis of γ-butyrolactones. sigmaaldrich.com
A reported chemoenzymatic one-pot synthesis of γ-butyrolactones involves a two-enzyme cascade. sci-hub.se In this process, an α,β-unsaturated ketone is first reduced at the carbon-carbon double bond by an ene reductase, followed by the reduction of the ketone functionality by an alcohol dehydrogenase. The resulting hydroxy ester then cyclizes to form the γ-butyrolactone. While the specific study cited used a Wittig reagent to prepare the unsaturated precursor, the implication from product literature is that this compound can be used in a similar capacity to generate the necessary α,β-unsaturated ketoester, which then enters the enzymatic cascade. sigmaaldrich.comsci-hub.se This approach allows for the synthesis of enantio- and diastereomerically pure γ-butyrolactones, which are important building blocks for many natural products. sci-hub.semdpi.com
Green Chemistry Principles in this compound Reactions
In the pursuit of more sustainable chemical synthesis, green chemistry principles are increasingly being applied to reactions involving this compound. These strategies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of development include the use of solvent-free reaction conditions, mechanochemical activation, and microwave-assisted synthesis, which collectively contribute to a more environmentally benign approach to the synthesis of valuable organic compounds.
Solvent-Free Reaction Conditions
A significant advancement in the application of green chemistry to reactions involving this compound is the development of solvent-free Horner-Wadsworth-Emmons (HWE) reactions. researchgate.netoup.comresearchgate.net This approach eliminates the need for organic solvents, which are often volatile, flammable, and pose environmental and health risks. By conducting the reaction neat—simply mixing the reactants with a solid base—the process becomes inherently safer and more environmentally friendly.
In a notable study, (E)-α-methyl-α,β-unsaturated esters were synthesized with high stereoselectivity by reacting aldehydes with this compound under solvent-free conditions. The reaction, which involves stirring a mixture of the aldehyde, the phosphonate reagent, and a base, demonstrates excellent yields and selectivities. For instance, the reaction between aromatic aldehydes and this compound using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as the base afforded the corresponding (E)-alkenes with 95–99% selectivity and in 83–97% yield. researchgate.netoup.com With aliphatic aldehydes, the (E)-selectivity was also high, ranging from 92–94%. researchgate.netoup.com
The efficiency of this solvent-free method is highlighted in the following table, which summarizes the results for the reaction of this compound with various aldehydes.
Table 1: Solvent-Free Horner-Wadsworth-Emmons Reaction of this compound with Aldehydes using LiOH·H₂O
| Aldehyde | Product | Yield (%) | (E/Z) Ratio |
| Benzaldehyde | Ethyl 2-methyl-3-phenylpropenoate | 97 | 99:1 |
| 4-Chlorobenzaldehyde | Ethyl 3-(4-chlorophenyl)-2-methylpropenoate | 95 | 99:1 |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-2-methylpropenoate | 96 | 98:2 |
| Heptanal | Ethyl 2-methylnon-2-enoate | 85 | 94:6 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexyl-2-methylpropenoate | 88 | 92:8 |
Data compiled from studies on solvent-free HWE reactions. researchgate.netoup.comresearchgate.net
The primary advantages of this solvent-free approach include operational simplicity, reduced waste generation, and often shorter reaction times compared to conventional solution-phase reactions. researchgate.net
Mechanochemical Activation in Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, represents another frontier in the green synthesis involving phosphonates. chemrxiv.org This technique, typically performed by grinding or milling solid reactants, can lead to solvent-free or low-solvent reaction conditions, reduced reaction times, and access to novel chemical reactivities.
While specific studies on the mechanochemical activation of this compound are not extensively documented, the principles have been successfully applied to other phosphonate compounds. For example, phosphonate-based metal-organic frameworks (MOFs) have been synthesized in high yields and on a gram scale using mechanochemical grinding with minimal amounts of water. chemrxiv.org This demonstrates the potential of mechanochemistry to facilitate C-P bond formation and other reactions involving phosphonates without the need for bulk solvents.
The application of mechanochemistry to the Horner-Wadsworth-Emmons reaction, for instance, could involve the milling of an aldehyde, this compound, and a solid base. This approach could potentially enhance reaction rates and selectivities due to the intimate mixing and high energy input provided by the mechanical action. The benefits of such a strategy would align with the core principles of green chemistry by eliminating solvent use and potentially reducing energy consumption compared to conventional heating methods. Further research in this area is anticipated to unlock new, sustainable synthetic routes utilizing this compound.
Microwave-Assisted Reactions
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application to the Horner-Wadsworth-Emmons reaction involving phosphonate esters is well-established. nih.govnih.gov Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. nih.gov
In a study analogous to reactions with this compound, the synthesis of ethyl cinnamates via a microwave-assisted HWE reaction using triethyl phosphonoacetate demonstrated the significant advantages of this technology. nih.gov The reaction of various aromatic aldehydes with the phosphonate in the presence of potassium carbonate and ethanol (B145695) as a solvent was completed in just 20 minutes at 140°C under microwave irradiation, affording the desired products in high yields (73-96%). nih.gov
The key benefits of microwave-assisted reactions with phosphonates like this compound can be summarized as follows:
Rapid Reaction Rates: Microwave heating can accelerate the reaction, reducing completion times from hours to minutes.
Higher Yields: The efficient energy transfer often leads to higher conversion rates and product yields.
Improved Selectivity: In some cases, the rapid heating can minimize the formation of side products, leading to cleaner reaction profiles.
Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating apparatuses.
The following table provides representative data from a microwave-assisted HWE reaction, illustrating the efficiency of this method.
Table 2: Microwave-Assisted Synthesis of Ethyl Cinnamates
| Aldehyde | Reaction Time (min) | Yield (%) |
| 4-(Diethylamino)benzaldehyde | 20 | 96 |
| 4-(Diphenylamino)benzaldehyde | 20 | 85 |
| Terephthaldehyde | 20 | 73 |
| 4-Acetamidobenzaldehyde | 20 | 84 |
Data adapted from a study on the microwave-assisted synthesis of ethyl cinnamates using triethyl phosphonoacetate. nih.gov
Given the structural similarity between triethyl phosphonoacetate and this compound, these findings strongly suggest that microwave-assisted HWE reactions with the latter would proceed with similar efficiency, providing a green and rapid method for the synthesis of α-methyl-α,β-unsaturated esters.
Catalytic Hydrogenation Reactions
The α,β-unsaturated esters produced from the Horner-Wadsworth-Emmons reaction of this compound are valuable intermediates that can be further transformed through catalytic hydrogenation. This reaction involves the addition of hydrogen across the carbon-carbon double bond, typically in the presence of a metal catalyst, to yield the corresponding saturated ester-phosphonates. rug.nl
Asymmetric hydrogenation, in particular, has garnered significant attention as it allows for the stereoselective synthesis of chiral phosphonates, which are important building blocks for biologically active compounds. rug.nlpnas.orgnih.gov The use of chiral catalysts, often based on transition metals like rhodium or nickel complexed with chiral ligands, can lead to the formation of a single enantiomer of the product with high enantiomeric excess (ee). rug.nlacs.org
Key aspects of the catalytic hydrogenation of α,β-unsaturated ester-phosphonates include:
Catalyst Systems: A variety of catalysts have been employed, with rhodium complexes of chiral diphosphine ligands being particularly effective for asymmetric hydrogenation. rug.nlpnas.orgnih.gov More recently, catalysts based on more abundant and less expensive metals like nickel have also been developed. acs.org
Substrate Scope: The reaction is generally applicable to a wide range of α,β-unsaturated phosphonates, allowing for the synthesis of diverse chiral products.
Stereoselectivity: High enantioselectivities, often exceeding 90% ee, can be achieved with the appropriate choice of catalyst and reaction conditions.
The following table presents a selection of catalyst systems and their performance in the asymmetric hydrogenation of α,β-unsaturated phosphonates.
Table 3: Asymmetric Hydrogenation of α,β-Unsaturated Phosphonates
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |
| Rh-BisP* | α,β-Unsaturated Phosphonic Acid Derivatives | Excellent |
| Rh-MiniPHOS | α,β-Unsaturated Phosphonic Acid Derivatives | Excellent |
| Ni/(S,S)-Ph-BPE | α-Substituted α,β-Unsaturated Phosphonates | 84% to >99% |
Data compiled from studies on asymmetric hydrogenation of phosphonates. pnas.orgnih.govacs.org
The resulting saturated chiral phosphonates are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphonate group and the defined stereochemistry.
Bouveault-Blanc Reduction
The Bouveault-Blanc reduction is a classic organic reaction that provides a method for the reduction of esters to primary alcohols using metallic sodium in the presence of an alcohol, typically ethanol. acs.orgalfa-chemistry.comchemistnotes.comwikipedia.orgorganic-chemistry.org As this compound contains an ester functional group, it is susceptible to this transformation. The reaction would reduce the ethyl propionate (B1217596) moiety to 2-methyl-1,3-propanediol, while the phosphonate group would likely remain intact under these conditions, although potential reduction of the phosphonate ester is also possible.
The reaction proceeds via a single-electron transfer mechanism from the sodium metal to the carbonyl group of the ester. The resulting radical anion undergoes further reduction and protonation by the alcohol solvent to yield the primary alcohol. alfa-chemistry.com
Key features of the Bouveault-Blanc reduction include:
Reagents: The classic conditions involve the use of sodium metal and an absolute alcohol like ethanol.
Scope: It is a powerful method for the reduction of a wide range of esters, including those with aliphatic and aromatic substituents. alfa-chemistry.com
Industrial Relevance: Due to the low cost of the reagents, the Bouveault-Blanc reduction has been used in industrial-scale synthesis, although it has been largely superseded by safer and more convenient metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) for laboratory-scale work. alfa-chemistry.comwikipedia.orgorganic-chemistry.org
Modern modifications of the Bouveault-Blanc reduction have focused on improving the safety and handling of the reaction. The use of sodium dispersions or sodium encapsulated in silica (B1680970) gel can mitigate the hazards associated with handling bulk sodium metal. acs.orgwikipedia.org
While the Bouveault-Blanc reduction is a viable method for the transformation of the ester group in this compound, the choice of reducing agent in a modern synthetic context would also consider factors such as chemoselectivity, safety, and ease of workup.
Analytical and Spectroscopic Characterization in Research
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of Triethyl 2-phosphonopropionate.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. thermofisher.comnih.govnih.gov While HRMS data for numerous related organophosphorus compounds are available, demonstrating the utility of this technique in confirming their composition rsc.org, specific high-resolution mass spectral data for this compound were not found in the provided search results. For a related compound, Triethyl phosphonoacetate, the precursor m/z was identified as 225.0886366 for the [M+H]⁺ adduct. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like this compound, often in conjunction with mass spectrometry (ESI-MS). uni-goettingen.denih.govpolyu.edu.hkchemrxiv.org This method typically generates protonated molecules [M+H]⁺ or other adducts. While ESI-MS is a standard technique for the analysis of phosphonates rsc.org, specific ESI-MS data, such as the mass spectrum or observed ions for this compound, were not detailed in the available search results.
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and purification of this compound in research and commercial settings. Various chromatographic methods are employed to ensure the compound's quality and to isolate it from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity and enantiomeric excess of chiral compounds. heraldopenaccess.us Since this compound possesses a chiral center at the second carbon, HPLC is an indispensable tool for separating its enantiomers.
For enantiomeric excess (ee) determination, chiral HPLC is employed. This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net A non-specific detector, such as a UV detector, can then quantify the relative amounts of each enantiomer. uma.es The enantiomeric excess is a critical parameter for chiral molecules, as different enantiomers can have distinct biological activities. heraldopenaccess.us
Purity assessment by HPLC involves separating the main compound from any impurities. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.
Table 1: Representative HPLC Analysis Data for this compound
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Impurity A |
| Retention Time (min) | 8.54 | 9.72 | 4.15 |
| Peak Area (%) | 99.15 | 0.05 | 0.80 |
| Purity (%) | \multicolumn{3}{c | }{99.20} | |
| Enantiomeric Excess (%) | \multicolumn{3}{c | }{99.90} |
Note: This data is illustrative and represents a typical analysis for a high-purity, enantiomerically enriched sample.
Gas Chromatography (GC) is a standard and widely used method for assessing the purity of volatile compounds like this compound. Commercial suppliers routinely use GC to determine the assay percentage of the compound. thermofisher.com In this technique, the liquid sample is vaporized and injected into a long column. An inert carrier gas moves the vapor through the column, which separates the components of the mixture based on their boiling points and interactions with the stationary phase. A detector at the end of the column measures the quantity of each component as it elutes. The purity is calculated by comparing the peak area of the target compound to the total peak area.
Table 2: Typical Commercial Specifications for this compound via GC
| Parameter | Specification |
| Appearance | Clear, colorless liquid |
| Assay (by GC) | ≥97.5% - ≥98.0% |
| Refractive Index (@ 20°C) | 1.4310 - 1.4335 |
Source: Data compiled from commercial supplier specifications. thermofisher.comfishersci.com
Flash chromatography is a rapid purification technique used extensively in organic synthesis to isolate desired products from reaction mixtures. windows.net Following the synthesis of this compound, flash chromatography is an effective method to remove unreacted starting materials, catalysts, and byproducts.
The technique operates on the same principles as traditional column chromatography but uses positive pressure (from an inert gas like nitrogen or compressed air) to force the solvent through the stationary phase (typically silica (B1680970) gel) more quickly. This allows for faster separations and higher throughput. The choice of solvent system (eluent) is critical for achieving good separation between the target compound and impurities.
Table 3: Illustrative Flash Chromatography Purification of a Crude Reaction Mixture
| Step | Description | Result |
| 1. Crude Material | Post-synthesis reaction mixture containing the target compound and impurities. | Purity (by TLC/GC): ~75% |
| 2. Column Setup | Silica gel stationary phase with a hexane/ethyl acetate (B1210297) solvent system. | - |
| 3. Elution | The crude mixture is loaded onto the column and eluted with the solvent. | Fractions are collected. |
| 4. Fraction Analysis | Collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product. | - |
| 5. Product Isolation | Pure fractions are combined and the solvent is evaporated. | Yield: 85% Purity (by GC): >98% |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the identification of organic compounds by detecting the vibrations of their chemical bonds. It is a standard method used to confirm the identity of this compound. fishersci.com
Fourier Transform Infrared (FTIR) spectroscopy is the modern implementation of IR spectroscopy, offering higher speed and sensitivity. researchgate.net The technique provides a molecular "fingerprint" by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the functional groups within the molecule. mdpi.com For this compound, FTIR is used to confirm the presence of its key functional groups. Commercial specifications often state that the FTIR spectrum must conform to that of an authentic reference sample. thermofisher.com
The key characteristic absorption bands expected in the FTIR spectrum of this compound include the strong stretching vibrations of the carbonyl group (C=O) in the ester, the phosphoryl group (P=O), and the C-O bonds of the ester and phosphonate (B1237965) moieties.
Table 4: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O stretch | ~1735 |
| Phosphoryl | P=O stretch | ~1250 |
| Phosphonate Ether | P-O-C stretch | ~1020 - 1050 |
| Ester Ether | C-O stretch | ~1160 |
| Alkyl | C-H stretch | ~2850 - 3000 |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique used to obtain the infrared spectrum of this compound. This method is instrumental in identifying the key functional groups present in the molecule, thereby confirming its structure. The liquid nature of the compound makes it particularly well-suited for ATR-IR analysis, requiring minimal sample preparation.
The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its specific bonds. The most prominent of these are the stretching vibrations of the phosphoryl (P=O), carbonyl (C=O), and various C-O and P-O bonds. While public databases may not always provide specific, detailed spectra for this exact compound, the expected absorption regions for its primary functional groups can be predicted based on established spectroscopic principles.
Table 1: Expected Characteristic ATR-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ester) | Stretching | 1730 - 1750 | Strong |
| P=O (Phosphonate) | Stretching | 1250 - 1290 | Strong |
| C-O (Ester) | Stretching | 1150 - 1250 | Strong |
| P-O-C (Phosphonate) | Stretching | 1020 - 1050 | Strong |
These characteristic peaks provide a molecular "fingerprint," allowing for rapid confirmation of the compound's identity in a laboratory setting.
Vapor Phase IR Spectra
X-ray Crystallography for Structural and Stereochemical Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry. However, as this compound exists as a liquid at standard temperature and pressure, single-crystal X-ray crystallography cannot be directly applied. The technique would only be feasible if the compound were crystallized at very low temperatures or if it were co-crystallized as part of a solid, stable complex. To date, no such crystallographic data for this compound or its derivatives has been reported in publicly available literature.
Optical Rotations
This compound possesses a chiral center at the second carbon atom (C2) of the propionate (B1217596) backbone, the carbon to which the phosphonate group is attached. Due to this chirality, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-Triethyl 2-phosphonopropionate and (S)-Triethyl 2-phosphonopropionate.
Enantiomers of a chiral compound rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter and is reported as the specific rotation ([α]). A solution containing a pure enantiomer will be optically active, while a racemic mixture (containing equal amounts of both enantiomers) will not rotate plane-polarized light. Despite the inherent chirality of this compound, specific optical rotation values for its isolated enantiomers are not documented in readily accessible scientific literature, as the compound is most commonly synthesized and used as a racemic mixture.
Thermogravimetric Analysis (TGA) (in related materials)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net While TGA data for pure this compound is not a common focus of research, the technique is highly relevant for studying the thermal stability of materials into which it or similar phosphonate esters are incorporated, particularly in the field of flame retardants for polymers. researchgate.netthermalsupport.com
Phosphonate esters are often added to polymers to enhance their fire resistance. TGA is used to evaluate the effectiveness of these additives by monitoring how they alter the thermal decomposition profile of the polymer. researchgate.net Typically, phosphorus-based flame retardants can act in the condensed phase by promoting the formation of a stable, insulating layer of char on the polymer surface during combustion. researchgate.net
TGA curves of a polymer containing a phosphonate flame retardant often show two key features compared to the pure polymer:
A lower onset temperature of decomposition, indicating that the additive may catalyze the initial degradation of the polymer.
A higher char yield at elevated temperatures, which signifies the formation of a protective carbonaceous layer that shields the underlying material from heat and flammable volatiles from escaping. researchgate.net
Table 2: Representative TGA Data for a Polymer With and Without a Phosphonate Additive
| Material | Onset of Decomposition (T_onset) | Temperature of Max Decomposition Rate (T_max) | Char Yield at 700 °C (%) |
|---|---|---|---|
| Base Polymer (e.g., Polycarbonate) | ~480 °C | ~510 °C | ~20% |
This data illustrates the typical effect of a phosphonate flame retardant, where the increased char yield is a critical factor in its fire-retardant mechanism.
Q & A
Q. What are the common synthetic applications of triethyl 2-phosphonopropionate in organic chemistry?
this compound is widely used in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-unsaturated esters, which are key intermediates in natural product synthesis. For example, it facilitates the formation of conjugated dienes via reaction with carbonyl compounds under basic conditions (e.g., K₂CO₃ in ethanol at 100°C) . It has also been employed in the stereoselective synthesis of terpene derivatives, such as 2-methylnerol and 2-methylgeraniol, through LiAlH₄ reduction of intermediates .
Key Reaction Conditions Table:
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| HWE Reaction | K₂CO₃, EtOH, 100°C | α,β-unsaturated esters | |
| Reduction | LiAlH₄, THF | Terpene alcohols (e.g., 2-methylnerol) |
Q. What physical and chemical properties of this compound are critical for experimental design?
Key properties include:
Q. How should researchers handle and store this compound to ensure stability?
Store in a cool, dry environment under inert gas (argon) to prevent hydrolysis or oxidation. Use anhydrous solvents (e.g., dry THF) for reactions, as moisture can degrade phosphonate esters .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-temperature applications of this compound?
In reactions requiring cryogenic conditions (e.g., -76°C), use n-butyllithium in THF under argon to deprotonate the phosphonate, ensuring efficient nucleophilic attack on electrophilic substrates. Monitor reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time .
Q. What strategies resolve contradictions in environmental or toxicological data for phosphonate derivatives like this compound?
Cross-reference EPA risk evaluation frameworks (e.g., data quality metrics from EPA TCEP reports) to assess reliability. For example:
Q. How can researchers validate analytical methods for quantifying this compound in complex mixtures?
Employ spike-and-recovery experiments using internal standards (e.g., deuterated analogs). Validate via:
- Linearity : Calibration curves (R² > 0.99) across expected concentration ranges.
- Precision : ≤5% RSD for triplicate measurements .
- Sensitivity : Limit of detection (LOD) ≤ 0.1 µg/mL via LC-MS .
Q. What ethical and reporting considerations apply to studies involving this compound?
- Disclose synthetic byproducts and purification methods (e.g., column chromatography solvents) to ensure reproducibility .
- Adhere to ACS Ethical Guidelines for data transparency, especially when reporting environmental toxicity .
Methodological Guidance
- Literature Review : Use databases like SciFinder and Reaxys with search terms "this compound + synthesis" or "phosphonate esters + mechanism" .
- Experimental Design : Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) for comparative studies (e.g., solvent effects on reaction yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
